Gibberelline A5

Vue d'ensemble

Description

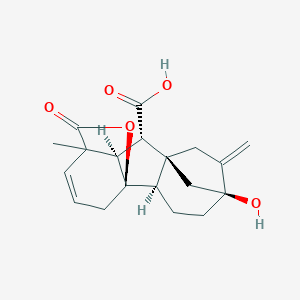

(1R,2R,5S,8S,9S,10R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid is a member of the gibberellin family, which are diterpenoid acids known for their role as plant hormones. These compounds are crucial for regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and fruit development . (1R,2R,5S,8S,9S,10R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid was initially identified in the fungus Gibberella fujikuroi and is characterized by the absence of a hydroxyl group at the C-2 position and the presence of a double bond between C-3 and C-3 .

Applications De Recherche Scientifique

(1R,2R,5S,8S,9S,10R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In plant biology, it is used to study the regulation of growth and development, including seed germination and stem elongation . In agriculture, gibberellin A5 is applied to enhance crop yields and improve fruit quality . Additionally, its role in modulating plant responses to environmental stimuli makes it a valuable tool for research in plant physiology and biochemistry .

Mécanisme D'action

Target of Action

Gibberellin A5 (GA5), like other gibberellins, primarily targets the DELLA repressors and F-box activators in plants . These are key components of the gibberellin signaling pathway, which regulates plant growth and development . The GA5 also targets NGR5 , a protein that is degraded in the presence of gibberellin receptors .

Mode of Action

The mode of action of GA5 involves its interaction with its targets, leading to changes in plant growth and development. GA5 binds to the GA receptor GID1 , promoting the degradation of NGR5 . This binding inhibits the GA-mediated degradation of NGR5 protein, increasing its stability . Additionally, GA5 can influence the activity of DELLA repressors, which play a role in transcription reprogramming .

Biochemical Pathways

GA5 is part of the gibberellin biosynthesis pathway, which is crucial for plant growth and development . This pathway involves the conversion of GA20 and GA9 into bioactive gibberellins, such as GA1 and GA4 . GA5, being structurally similar to GA20, can be converted into various bioactive gibberellins and their glucosyl conjugates .

Pharmacokinetics

The pharmacokinetics of GA5 in plants involves its metabolism and distribution within the plant. When GA5 was fed to Pharbitis nil cell suspension cultures, it was found that only 7.0% of the radioactivity remained as GA5 after 48 hours . The majority of the radioactivity was found in GA glucosyl conjugate-like metabolites (79.9%), with 13.1% in free GA metabolites .

Result of Action

The action of GA5 results in various molecular and cellular effects in plants. It plays a significant role in plant growth and development, affecting processes such as stem elongation, seed germination, and fruit and flower maturation . The action of GA5 can rescue the growth of dwarf mutants of pea and maize, and induce bolting in long-day rosette species .

Action Environment

The action, efficacy, and stability of GA5 can be influenced by various environmental factors. For instance, environmental stimuli such as light and temperature can affect plant processes by either changing the GA concentrations or altering the responsiveness to GA . Manipulation of phytohormonal content, including gibberellins like GA5, has been suggested as a promising approach towards augmenting environmental stress tolerance in crop plants .

Analyse Biochimique

Biochemical Properties

Gibberellin A5, like other gibberellins, plays a crucial role in biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules to regulate plant growth and development . For instance, it is involved in the action of terpene cyclases, cytochrome P450 mono-oxygenases, and 2-oxoglutarate-dependent dioxygenases, which are localized in plastids, the endomembrane system, and the cytosol, respectively .

Cellular Effects

Gibberellin A5 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it encourages cell growth and elongation in the stems and between nodes .

Molecular Mechanism

The molecular mechanism of Gibberellin A5 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The stable interaction of GID1-SLR1 through the GRAS domain is essential for the recognition of SLR1 by GID2 .

Temporal Effects in Laboratory Settings

The effects of Gibberellin A5 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Metabolic Pathways

Gibberellin A5 is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

Gibberellin A5 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Gibberellin A5 and its effects on activity or function are important aspects of its role in plant growth and development. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of gibberellin A5 can be achieved through various synthetic routes. One method involves the conversion of gibberellin A3 to 1β-hydroxygibberellin A5. This process is stable to aqueous alkali and avoids acid-catalyzed aromatization of ring A . Another method includes the hydrolysis of gibberellin A5 methyl ester 13-acetate, which yields gibberellin A5 in a 20% overall yield from gibberellin A3 .

Industrial Production Methods: Industrial production of gibberellins, including gibberellin A5, often involves fermentation processes using fungi such as Gibberella fujikuroi. These processes can be carried out via submerged fermentation or solid-state fermentation, with various factors affecting production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: (1R,2R,5S,8S,9S,10R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, the allylic chlorination of gibberellin A5 methyl ester 13-acetate is one such reaction .

Common Reagents and Conditions: Common reagents used in the reactions involving gibberellin A5 include hydrochloric acid for hydrolysis and tri-n-butylstannane for reduction steps . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure stability and yield.

Major Products: The major products formed from these reactions include various hydroxylated derivatives of gibberellin A5, which can have different biological activities and stability profiles .

Comparaison Avec Des Composés Similaires

- Gibberellin A1

- Gibberellin A3

- Gibberellin A4

- 16,17-Dihydro (1R,2R,5S,8S,9S,10R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid

(1R,2R,5S,8S,9S,10R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid’s unique structural features and its role in plant growth regulation make it a valuable compound for both scientific research and practical applications in agriculture and horticulture.

Propriétés

Numéro CAS |

561-56-8 |

|---|---|

Formule moléculaire |

C19H22O5 |

Poids moléculaire |

330.4 g/mol |

Nom IUPAC |

(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid |

InChI |

InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,5,11-13,23H,1,4,6-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1 |

Clé InChI |

ZOWHLBOPCIHIHW-KQBHUUJHSA-N |

SMILES |

CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |

SMILES isomérique |

C[C@@]12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O |

SMILES canonique |

CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

C11871; (1R,2R,5S,8S,9S,10R,11R)-5-Hydroxy-11-Methyl-6-Methylidene-16-Oxo-15-Oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]Heptadec-12-Ene-9-Carboxylic Acid; 4a,7-Dihydroxy-1-methyl-8-methylene-4aα,4bβ-Gibb-2-ene-1α,10β-dicarboxylic Acid 1,4a-Lactone; GA5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does GA5 influence plant growth?

A1: GA5 itself might not be the active form promoting growth in all plant species. Instead, it often acts as a precursor to other bioactive gibberellins. For instance, GA5 can be converted to GA3 in some plants []. In rice, a species where GA5 alone doesn't induce typical growth responses, it's believed to be converted into a bioactive form before exerting its effects []. In maize shoots, GA5 is converted to GA3 via a biosynthetic pathway that also involves GA20 []. This highlights the complexity and species-specific nature of GA5's role in plant growth.

Q2: Does GA5 interact directly with proteins involved in plant growth regulation?

A2: While GA5's direct interaction with specific protein targets isn't fully elucidated in the provided research, studies using a modified form, 16,17-dihydro GA5 (dihydro GA5), shed light on its potential mechanism. Dihydro GA5 acts as a competitive inhibitor of the enzyme GA 3β-hydroxylase (AtGA3ox1) in Arabidopsis []. This enzyme is crucial for converting GA20 to the growth-active GA1. The inhibition suggests that GA5, or its modified forms, can directly interfere with gibberellin biosynthesis pathways, thereby regulating plant growth [].

Q3: What is the molecular formula and weight of GA5?

A3: The provided research papers don't explicitly state the molecular formula and weight of GA5. To obtain this information, refer to chemical databases or scientific literature specifically dedicated to gibberellin characterization.

Q4: Are there any studies on the material compatibility and stability of GA5? What about its catalytic properties?

A4: The provided research focuses primarily on the biological activity and metabolism of GA5. Information on material compatibility, stability, and catalytic properties is not discussed. These aspects are less relevant in the context of GA5 as a plant hormone and are not within the scope of these studies.

Q5: Are there any studies on the stability and formulation of GA5, its SHE regulations, PK/PD, in vitro/vivo efficacy, resistance mechanisms, toxicology, drug delivery strategies, or biomarkers related to its effects?

A7: The research papers primarily focus on understanding GA5's metabolism and biosynthesis in plants [, , , , , , , ]. They don't delve into the detailed pharmacological aspects like stability, formulation, SHE regulations, PK/PD, toxicology, or drug delivery, as these are less relevant to GA5's role as a plant hormone and not the focus of these studies.

Q6: What analytical methods are commonly employed to study GA5?

A8: The research highlights the use of techniques like GC-MS and HPLC for the identification and quantification of GA5 and its metabolites in plant systems [, , , , , , ]. These methods enable researchers to track the metabolic fate of GA5 and understand its conversion into other gibberellins.

Q7: Is there any information available on the environmental impact of GA5 or its degradation pathways?

A7: The studies primarily focus on the endogenous roles of GA5 within plant systems. Data regarding its environmental impact, degradation pathways, or potential ecological effects are not discussed.

Q8: Do the papers provide information on GA5's immunogenicity, interactions with transporters or enzymes, biodegradability, potential alternatives, or its historical context in research?

A10: The provided research centers around elucidating GA5's function and metabolism within plants [, , , , , , , , , , , , , ]. These papers don't discuss aspects like immunogenicity, interactions with mammalian systems, biodegradability outside of plants, or potential substitutes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)